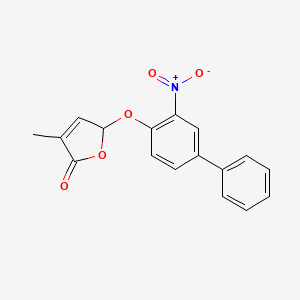
FFA2-Agonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FFA2-Agonist-1 is a selective orthosteric agonist of human FFA2.
Applications De Recherche Scientifique
Discovery and Pharmacokinetic Properties
The development of FFA2 agonists has been driven by the receptor's involvement in metabolism, appetite regulation, fat accumulation, and inflammatory responses. The discovery of potent FFA2 agonists, such as compound 31 (TUG-1375), has highlighted their increased potency and favorable pharmacokinetic properties. These compounds have demonstrated significant effects in inducing human neutrophil mobilization and inhibiting lipolysis in murine adipocytes, suggesting a potential role in treating various inflammatory and metabolic diseases (Hansen et al., 2018).
Allosteric Modulation and Functional Characterization
FFA2 agonists have been identified as allosteric modulators, exhibiting the ability to activate both Gαq and Gαi pathways in vitro and inhibit lipolysis in adipocytes. This modulation suggests their potential in exploring the physiological functions of FFA2 and its involvement in diseases. For example, the series of small molecule phenylacetamides discovered act as novel and potent FFA2 agonists (Lee et al., 2008).
Ligand Interaction and Molecular Determinants
Research on FFA2 has emphasized understanding how ligand binding differs between agonists and antagonists. For instance, agonists and antagonists interact differently with key positively charged residues in FFA2's transmembrane domains, which is crucial for their binding and function (Sergeev et al., 2015).
Potential in Treating Type 2 Diabetes
The role of FFA2 agonists in treating type 2 diabetes has been explored, with some agonists demonstrating the ability to increase insulin sensitivity, induce weight loss, and reduce inflammation. These findings suggest their potential as therapeutic targets for diabetes treatment (Watterson et al., 2014).
In Vivo Characterization and Therapeutic Potential
In vivo studies have shown that FFA2 agonists can modulate gut transit, food intake, and glucose tolerance in animal models. For example, Compound 1 (Cpd 1), a potent FFA2 agonist, was shown to slow gut transit and reduce food intake in diet-induced obese mice, although its effect on glucose tolerance was complex (Forbes et al., 2015).
Identification of Selective Orthosteric Agonists
The discovery of selective orthosteric FFA2 agonists has been significant, with compounds identified that are potent and selective, and capable of differentiating FFA2 from related receptors. These agonists have been valuable in exploring the receptor's role in lipolysis inhibition and glucagon-like peptide-1 secretion (Hudson et al., 2013).
Propriétés
Nom du produit |
FFA2-Agonist-1 |
|---|---|
Formule moléculaire |
C23H20Cl2N2O3S |
Poids moléculaire |
475.38 |
Nom IUPAC |
3-Benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid |
InChI |
InChI=1S/C23H20Cl2N2O3S/c24-16-6-9-19(25)18(12-16)20-13-31-23(26-20)27(17-7-8-17)22(30)15(11-21(28)29)10-14-4-2-1-3-5-14/h1-6,9,12-13,15,17H,7-8,10-11H2,(H,28,29) |
Clé InChI |
LCRQPJWEPVZEBE-UHFFFAOYSA-N |
SMILES |
O=C(O)CC(CC1=CC=CC=C1)C(N(C2CC2)C3=NC(C4=CC(Cl)=CC=C4Cl)=CS3)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FFA2-Agonist-1; FFA2 Agonist-1; FFA2-Agonist 1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol](/img/structure/B1192750.png)